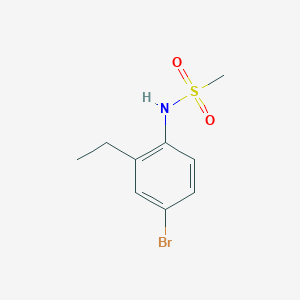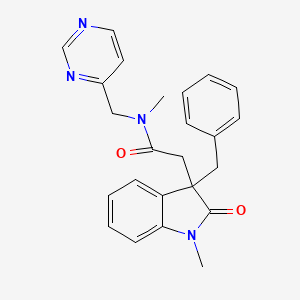
N-(4-bromo-2-ethylphenyl)methanesulfonamide
描述
N-(4-bromo-2-ethylphenyl)methanesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, including the inhibition of protein phosphatases and the modulation of intracellular pH.
作用机制
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide is not fully understood, but it is believed to be related to its ability to modulate intracellular pH. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is responsible for maintaining intracellular pH. By inhibiting this transporter, this compound can alter the pH of intracellular compartments, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels and transporters, which can affect cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of various enzymes, including protein phosphatases and kinases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromo-2-ethylphenyl)methanesulfonamide in lab experiments is its ability to modulate various cellular processes. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a useful tool for cancer research. Additionally, its ability to modulate the activity of ion channels and transporters makes it a useful tool for studying cellular signaling pathways.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)methanesulfonamide. One area of research could focus on its potential use as a cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study.
Another area of research could focus on its mechanism of action. While it is believed to modulate intracellular pH, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate the exact mechanism of action of this compound.
Finally, research could focus on the development of new derivatives of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and reduced toxicity.
科学研究应用
N-(4-bromo-2-ethylphenyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit protein phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5401096.png)
![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)

![(2R)-N-[1-methyl-1-(1-naphthyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5401113.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5401121.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B5401136.png)
